Cefadroxil is chemically classified as 7-[D-(-)-amino-(p-hydroxyphenyl)acetamido]-3-methyl-3-cephem-4-carboxylic acid. It was first disclosed in U.S. Patent No. 3,489,752 and is recognized for its broad-spectrum antibacterial activity against various Gram-positive and some Gram-negative bacteria . As a member of the cephalosporin family, cefadroxil shares structural similarities with penicillins but possesses enhanced stability against certain beta-lactamases.
The synthesis of cefadroxil typically involves the acylation of 7-amino-desacetoxycephalosporanic acid (7-ADCA) with D-(-)-4-hydroxyphenylglycine derivatives. The process can be summarized as follows:
The final product can be isolated in different hydrated forms, including monohydrate and hemihydrate .
Cefadroxil has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its molecular formula is CHNOS, with a molecular weight of approximately 381.4 g/mol for the monohydrate form. The structure includes functional groups such as:
The compound exists in three forms: anhydrous cefadroxil, hemihydrate cefadroxil, and monohydrate cefadroxil .
Cefadroxil participates in various chemical reactions primarily related to its functional groups:
Cefadroxil exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria. Cefadroxil's bactericidal activity is enhanced by its ability to penetrate bacterial membranes effectively due to its hydrophilic nature .
Cefadroxil possesses several notable physical and chemical properties:
Cefadroxil is widely used in clinical settings for treating various bacterial infections, including:
Due to its effectiveness against both Gram-positive cocci and some Gram-negative bacilli, cefadroxil is often prescribed when patients exhibit resistance to other antibiotics or when broad-spectrum coverage is required .
Cefadroxil, a first-generation cephalosporin antibiotic, is derived semisynthetically from the β-lactam core structure common to all cephalosporins. Its synthesis begins with 7-aminocephalosporanic acid (7-ACA), obtained via enzymatic hydrolysis or chemical deacylation of cephalosporin C produced by the fungus Acremonium [1] [10]. The critical structural modification involves acylating the 7-amino position of 7-ACA with D-(-)-p-hydroxyphenylglycine. This side chain is typically synthesized through a multistep process:
The final coupling uses either:
The para-hydroxyl group on the phenylglycine moiety (Fig. 1) is the key structural distinction from cephalexin (lacking hydroxylation) and cephradine (cyclohexadienyl side chain) [1] [10].
Table 1: Key Structural Features of First-Generation Cephalosporins
Compound | Side Chain at 7-Amino Position | 3-Position Substituent |
---|---|---|
Cefadroxil | D-(-)-p-Hydroxyphenylglycine | Methyl |
Cephalexin | D-(-)-Phenylglycine | Methyl |
Cephradine | D-(-)-1,4-Cyclohexadienylglycine | Methyl |
The synthetic routes for cefadroxil, cephalexin, and cephradine share the 7-ACA backbone but diverge in side-chain introduction:
Divergent Side-Chain Synthesis:
Yield and efficiency vary significantly:
The para-hydroxy group on cefadroxil’s aromatic ring profoundly impacts its pharmacokinetics:
Table 2: Pharmacokinetic Comparison of Oral First-Gen Cephalosporins
Parameter | Cefadroxil | Cephalexin | Cephradine |
---|---|---|---|
Peak Serum Conc. (μg/mL) | 16–30 | 18–32 | 15–28 |
Tmax (hours) | 1.5–2.0 | 1.0 | 1.0 |
Half-life (hours) | 1.5–2.0 | 0.9–1.2 | 0.8–1.0 |
Urinary Recovery (24h) | >90% | >90% | >90% |
Data derived from human oral clinical pharmacology studies [2] [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7